molecular formula C13H18N2O2S B2705413 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea CAS No. 2097933-23-6

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2705413
CAS No.: 2097933-23-6
M. Wt: 266.36
InChI Key: OFODZCWPBHQIJL-UHFFFAOYSA-N
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Description

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea is a synthetic organic compound with the CAS Number 2097869-29-7 and a molecular formula of C12H16N2O2S, corresponding to a molecular weight of 252.33 g/mol . This urea derivative features a unique molecular architecture, combining a hydroxy-substituted cyclohexenyl ring system with a thiophene methyl group. This structure makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery, particularly for exploring structure-activity relationships in compounds with potential biological activity. The presence of both the urea functional group and the thiophene heterocycle suggests it may be of interest for synthesizing novel small molecule libraries or for use as a building block in the development of pharmaceutical candidates. Researchers can utilize this compound in various applications, including as a precursor in organic synthesis or for biochemical profiling in high-throughput screening assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-12(14-9-11-5-4-8-18-11)15-10-13(17)6-2-1-3-7-13/h2,4-6,8,17H,1,3,7,9-10H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFODZCWPBHQIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea typically involves the following steps:

    Formation of the Hydroxycyclohexene Intermediate: This step involves the hydroxylation of cyclohexene to form 1-hydroxycyclohex-2-ene. This can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts alkylation reaction, where thiophene is alkylated with a suitable alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions to avoid decomposition of the intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, such as reducing the urea moiety to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of 1-[(1-Oxocyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea.

    Reduction: Formation of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]amine.

    Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that urea derivatives can exhibit significant anticancer properties. Studies indicate that 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves modulating signaling pathways related to cell growth and survival.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF-7MCF712.5Apoptosis induction
HeLaHeLa8.0Cell cycle arrest
A549A54915.0Inhibition of EGFR

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and modulate the immune response effectively.

Case Study: Anti-inflammatory Mechanism

In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial for conditions such as Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

Study ReferenceModel UsedObserved Effect
SH-SY5Y neuronsSH-SY5Y neuronsReduced oxidative stress markers
Mouse modelMouse modelImproved cognitive function

Mechanism of Action

The mechanism of action of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Urea vs. Thiourea Derivatives

The substitution of the urea oxygen with sulfur yields thiourea derivatives, which exhibit distinct biological and chemical properties. For instance, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids demonstrate potent urease inhibition and free radical scavenging activities, attributed to the thiourea group’s enhanced electron-withdrawing capacity and metal-binding affinity . This structural difference could influence solubility, metabolic stability, and target selectivity in pharmacological applications.

Table 1: Urea vs. Thiourea Derivatives

Compound Type Core Functional Group Key Substituents Notable Properties Reference
Target Compound Urea Cyclohexenol, thiophen-2-yl Potential H-bonding (hydroxyl)
Thiourea Hybrid Thiourea Aroyl, 3-chloro-2-methylphenyl Urease inhibition, radical scavenging

Substituent Variations in Urea Derivatives

The nature of substituents significantly impacts the physicochemical and biological profiles of urea derivatives:

  • Thiophen-2-yl vs. Benzofuran: Compounds such as 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol integrate both benzofuran and thiophene rings. The benzofuran group enhances π-π stacking interactions, while the thiophene contributes to electronic delocalization. Such hybrids are synthesized via cyclocondensation with urea/thiourea in ethanolic KOH, suggesting analogous routes for the target compound .
  • Heterocyclic vs. Aromatic Substituents: 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea features a thiadiazole ring, which introduces additional hydrogen-bonding sites and rigidity compared to the target compound’s flexible cyclohexenol group. This difference may influence crystal packing and solubility .
  • Metal-Containing Groups : Ferrocenyl-substituted ureas (e.g., compound 37 in ) exhibit redox-active properties, expanding applications in catalysis or electrochemical sensing, unlike the purely organic target compound .

Table 2: Substituent Effects in Urea Derivatives

Compound Substituent 1 Substituent 2 Key Feature Reference
Target Compound Cyclohexenol Thiophen-2-yl Flexible hydroxyl group
Benzofuran-Thiophene Hybrid Benzofuran Thiophen-2-yl Rigid π-system
Thiadiazole Derivative 4-Chlorophenyl Thiadiazol Enhanced H-bonding capacity
Ferrocenyl Derivative Bicycloheptanyl Ferrocenyl Redox activity

Hydrogen Bonding and Crystallographic Features

Hydrogen-bonding patterns, critical for crystal packing and solubility, vary with substituents. The target compound’s hydroxyl group likely participates in O–H···O/N interactions, as observed in cyclohexanol derivatives. In contrast, thiadiazole-containing ureas () form N–H···S bonds, which are less directional but still stabilize layered crystal structures .

Biological Activity

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea, also known by its CAS number 2097935-98-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N2O2SC_{12}H_{15}N_{2}O_{2}S with a molecular weight of 237.32 g/mol. The structure features a cyclohexene ring and a thiophene moiety, which may contribute to its biological properties.

Antitumor Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of urea have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of angiogenesis and disruption of cell cycle progression. The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for further investigation.

Enzyme Inhibition

This compound may act as an enzyme inhibitor, potentially affecting pathways related to cancer proliferation. Urea derivatives are known to interact with various enzymes, influencing metabolic pathways that are crucial for tumor growth. For example, the inhibition of certain kinases has been linked to reduced cell viability in cancer models.

Case Studies

  • Study on Structural Analogues : A comparative study on hydroxylated chloroethylnitrosoureas demonstrated that structural modifications can significantly alter biological activity and toxicity profiles. Such findings highlight the importance of the hydroxy group and its positioning within the molecule .
  • Mechanistic Studies : Investigations into similar urea compounds have shown that they can induce DNA damage in cancer cells, leading to increased rates of apoptosis. The mechanism often involves the formation of DNA cross-links or single-strand breaks, which are critical for their cytotoxic effects.

Research Findings

StudyFindings
Comparative AnalysisHydroxylated derivatives exhibit varying antitumor activities based on structural modifications .
Enzyme InteractionPotential inhibition of key metabolic enzymes could provide therapeutic benefits against cancer.
Cytotoxicity AssessmentSimilar compounds have shown significant DNA damage leading to apoptosis in cancer cell lines.

Q & A

Q. Critical conditions to optimize :

  • Temperature control : Maintain ≤0°C during urea coupling to prevent side reactions.
  • Solvent purity : Use anhydrous solvents to avoid hydrolysis of intermediates.
  • Stoichiometry : Ensure a 10% excess of the isocyanate reagent to maximize coupling efficiency.

Q. Table 1: Common Reaction Pathways

Reaction TypeReagents/ConditionsMajor ProductsKey Considerations
AlkylationK₂CO₃, DMF, 60°C, 12hThiophene-methyl intermediateMonitor for O- vs. S-alkylation
Urea couplingIsocyanate, DCM, 0°C, 4hTarget compoundAvoid moisture to prevent hydrolysis
PurificationGradient column chromatography (SiO₂, EtOAc/hexane)Isolate >95% purity productUse TLC (Rf ~0.3 in EtOAc/hexane 1:1)

(Advanced) How can computational methods like DFT predict hydrogen bonding patterns and validate crystallographic data?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model hydrogen bonding networks by:

Geometry optimization : Minimizing the energy of the molecule to predict bond lengths and angles. Compare with X-ray data to identify discrepancies .

Electrostatic potential mapping : Visualizing electron-rich regions (e.g., carbonyl oxygen, thiophene sulfur) to predict hydrogen-bond donors/acceptors .

Validation : Use root-mean-square deviations (RMSD) between computed and experimental bond lengths. A threshold of <0.05 Å indicates strong agreement.

Q. Methodological steps :

  • Perform Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .
  • Cross-reference computed IR spectra (e.g., N–H and C=O stretches) with experimental FTIR data to confirm hydrogen bonding motifs .

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify protons on the cyclohexenyl (δ 5.6–6.1 ppm, olefinic H) and thiophene (δ 6.8–7.2 ppm) moieties. Use DEPT-135 to distinguish CH₂ groups in the urea linkage .
  • FTIR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N–H bends (~1540 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~307.14 m/z) with <3 ppm error .

(Advanced) How to resolve crystallographic disorder or twinning in X-ray diffraction data?

Answer:

  • Twinning detection : Use SHELXL’s TWIN command to identify twin laws (e.g., two-fold rotation) from intensity statistics .
  • Disorder modeling : Split atomic positions (e.g., cyclohexenyl hydroxyl group) with PART and refine occupancy factors using FREE reflections to avoid overfitting .
  • Validation : Check R-factor convergence (target R1 < 0.05) and residual electron density maps (<1.0 e⁻/ų) post-refinement .

(Advanced) How can kinetic studies elucidate substitution mechanisms at the thiophene moiety?

Answer:

  • Pseudo-first-order conditions : Use excess nucleophile (e.g., alkyl halides) and monitor reaction progress via HPLC (C18 column, 254 nm) .
  • Activation parameters : Calculate ΔG‡ via Eyring plots from rate constants at 25–60°C. A high ΔG‡ (>80 kJ/mol) suggests steric hindrance .
  • Isotopic labeling : Replace thiophene protons with deuterium to track regioselectivity via ²H NMR .

(Data Contradiction) How to reconcile discrepancies between experimental and computational hydrogen bonding data?

Answer:

Verify computational parameters : Ensure basis sets (e.g., 6-311++G(d,p)) and solvent models (e.g., PCM for DCM) match experimental conditions .

Re-examine crystallography : Check for missed hydrogen atoms in X-ray refinement using SHELXL’s AFIX commands .

Alternative techniques : Use solid-state NMR to probe hydrogen bonding in the crystal lattice independently .

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